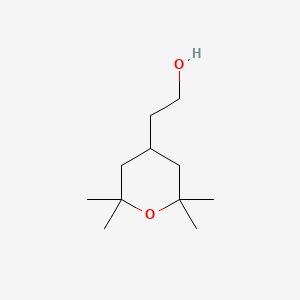
2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol is an organic compound characterized by its unique structure, which includes a tetrahydropyran ring substituted with four methyl groups and an ethan-1-ol side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with an appropriate reducing agent to form the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as distillation or chromatography, may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced further to form the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 2-(2,2,6,6-tetramethyloxan-4-yl)ethanal or 2-(2,2,6,6-tetramethyloxan-4-yl)ethanoic acid.
Reduction: Formation of 2-(2,2,6,6-tetramethyloxan-4-yl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which 2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the hydroxyl group and the steric hindrance provided by the tetramethyl-substituted tetrahydropyran ring. This unique structure can affect the compound’s interaction with various reagents and catalysts, leading to selective reactions and products.
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with a similar tetrahydropyran ring structure but without the ethan-1-ol side chain.
2,2,6,6-Tetramethyl-4-piperidinol: Another similar compound with a hydroxyl group directly attached to the tetrahydropyran ring.
Uniqueness
2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol is unique due to the combination of the tetrahydropyran ring and the ethan-1-ol side chain, which provides distinct reactivity and potential applications compared to its analogs. The presence of the hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C11H22O2 |
|---|---|
分子量 |
186.29 g/mol |
IUPAC名 |
2-(2,2,6,6-tetramethyloxan-4-yl)ethanol |
InChI |
InChI=1S/C11H22O2/c1-10(2)7-9(5-6-12)8-11(3,4)13-10/h9,12H,5-8H2,1-4H3 |
InChIキー |
CCYQAOCGXGDUCQ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(O1)(C)C)CCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


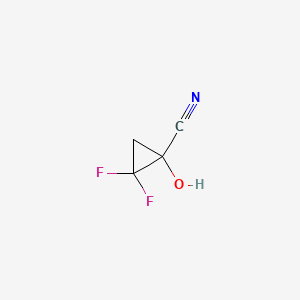


![benzylN-[1-(prop-2-enoyl)piperidin-3-yl]carbamate](/img/structure/B13452747.png)
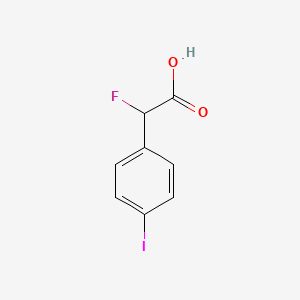
![3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{8-[(1,3-benzothiazol-2-yl)carbamoyl]-1,2,3,4-tetrahydroisoquinolin-2-yl}pyridine-2-carboxylic acid hydrochloride](/img/structure/B13452764.png)
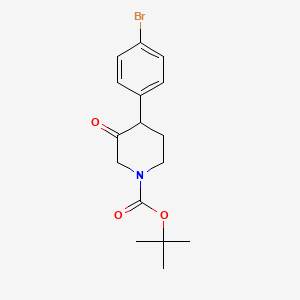
![[(6-Chloropyridin-3-yl)methyl]dimethylamine hydrochloride](/img/structure/B13452773.png)
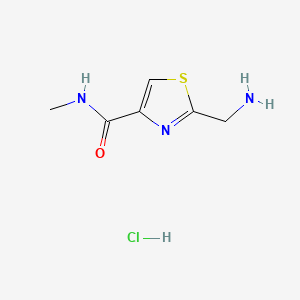
![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane](/img/structure/B13452784.png)
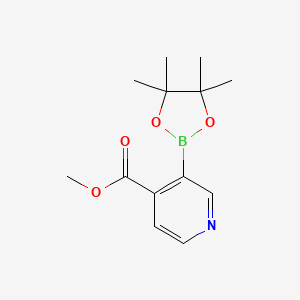
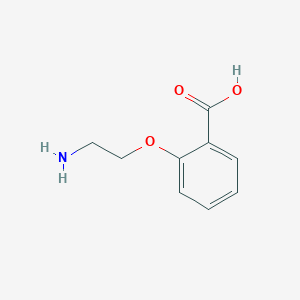
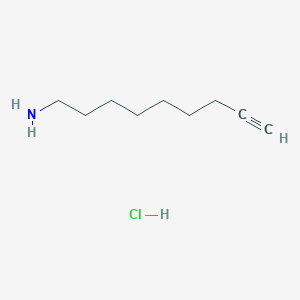
![1-[Bis[2-(2-methoxyphenoxy)ethyl]amino]-3-(9H-carbazol-4-yloxy)-2-propanol](/img/structure/B13452809.png)
